molecular formula C16H22 B14645130 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene CAS No. 52650-96-1

3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene

Cat. No.: B14645130
CAS No.: 52650-96-1
M. Wt: 214.35 g/mol
InChI Key: BBIRPKZHFUJOCZ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is a hydrocarbon compound with the molecular formula C14H18 It is a derivative of phenanthrene, characterized by the addition of hydrogen atoms and methyl groups, resulting in a saturated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. The process includes the following steps:

    Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Methylation: The hydrogenated product is then methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to ensure complete saturation of the phenanthrene ring.

    Continuous Methylation: Implementing continuous flow reactors for the methylation step to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Br2 or Cl2 in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A similar compound without the methyl groups.

    7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Another derivative with additional alkyl groups.

Uniqueness

3,6-Dimethyl-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

52650-96-1

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

3,6-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C16H22/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3,5,9,12,14,16H,4,6-8,10H2,1-2H3

InChI Key

BBIRPKZHFUJOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CCC3=C(C2C1)C=C(C=C3)C

Origin of Product

United States

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